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Abstract
Segigratinib, also known as 3D185, is a potent, orally bioavailable small molecule inhibitor

targeting Fibroblast Growth Factor Receptors (FGFR) and Colony-Stimulating Factor 1

Receptor (CSF1R).[1][2] Its dual-inhibitory action presents a promising therapeutic strategy in

oncology, particularly for tumors exhibiting aberrant FGFR signaling and for modulating the

tumor microenvironment through CSF1R inhibition. This document provides a comprehensive

technical overview of Segigratinib's chemical structure, physicochemical properties,

mechanism of action, and relevant experimental protocols.

Chemical Structure and Physicochemical Properties
Segigratinib is a synthetic organic compound with a complex heterocyclic structure.

Table 1: Chemical Identifiers of Segigratinib
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Identifier Value

IUPAC Name

N-[6-(2,6-dichloro-3,5-dimethoxyphenyl)-1H-

pyrazolo[3,4-b]pyridin-3-yl]-4-(3,3-

dimethylpiperazin-1-yl)benzamide[3]

Chemical Formula C₂₇H₂₈Cl₂N₆O₃[3]

CAS Number 1882873-93-9[3]

SMILES

CC1(CN(CCN1)C2=CC=C(C=C2)C(=O)NC3=N

NC4=C3C=CC(=N4)C5=C(C(=CC(=C5Cl)OC)O

C)Cl)C[3]

InChIKey QNXOYMFBIACDSL-UHFFFAOYSA-N[3]

Table 2: Physicochemical Properties of Segigratinib

Property Value Source

Molecular Weight 555.46 g/mol [4]

Exact Mass 554.1600 g/mol [4]

XLogP3 4.9 [3]

Hydrogen Bond Donor Count 2 PubChem

Hydrogen Bond Acceptor

Count
7 PubChem

Rotatable Bond Count 5 PubChem

Topological Polar Surface Area 104 Å² [3]

Melting Point Data not available N/A

Boiling Point Data not available N/A

Solubility Data not available N/A

pKa Data not available N/A
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Mechanism of Action
Segigratinib functions as a dual inhibitor of the FGFR and CSF1R tyrosine kinases.

FGFR Inhibition
Fibroblast Growth Factor Receptors (FGFRs) are a family of receptor tyrosine kinases that play

a crucial role in cell proliferation, differentiation, migration, and survival.[1] Genetic alterations

such as gene amplification, mutations, or translocations in FGFRs can lead to uncontrolled cell

growth and tumorigenesis. Segigratinib is a potent inhibitor of FGFR1, FGFR2, and FGFR3.[1]

Table 3: In Vitro Inhibitory Activity of Segigratinib Hydrochloride (3D185)

Target IC₅₀ (nM)

FGFR1 0.5

FGFR2 1.3

FGFR3 3.6

CSF-1R 3.8

Data sourced from publicly available information.

By binding to the ATP-binding pocket of the FGFR kinase domain, Segigratinib blocks the

autophosphorylation of the receptor and the subsequent activation of downstream signaling

pathways, including the RAS-MAPK and PI3K-AKT pathways. This inhibition ultimately leads to

decreased tumor cell proliferation and survival.
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FGFR Signaling Pathway and Inhibition by Segigratinib.

CSF1R Inhibition
The Colony-Stimulating Factor 1 Receptor (CSF1R) is a receptor tyrosine kinase crucial for the

survival, proliferation, and differentiation of macrophages. In the tumor microenvironment,

tumor-associated macrophages (TAMs) often promote tumor growth, angiogenesis, and

metastasis, and suppress the anti-tumor immune response. By inhibiting CSF1R, Segigratinib
can deplete TAMs, thereby remodeling the tumor microenvironment to be less

immunosuppressive and more susceptible to anti-cancer therapies.
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CSF1R Signaling Pathway and Inhibition by Segigratinib.

Experimental Protocols
Detailed experimental protocols for Segigratinib are not extensively published. However,

based on standard methodologies for kinase inhibitors, the following protocols can be outlined.

In Vitro Kinase Inhibition Assay (Example Protocol)
This protocol describes a method to determine the in vitro inhibitory activity of Segigratinib
against FGFR and CSF1R kinases.

Materials:

Recombinant human FGFR1, FGFR2, FGFR3, and CSF1R kinase domains.

ATP and appropriate kinase substrate (e.g., poly(Glu, Tyr) 4:1).

Assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01%

Tween-20).
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Segigratinib stock solution (in DMSO).

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

384-well white assay plates.

Procedure:

Prepare serial dilutions of Segigratinib in assay buffer.

Add 2.5 µL of the diluted Segigratinib or DMSO (vehicle control) to the wells of the assay

plate.

Add 2.5 µL of a solution containing the kinase and substrate to each well.

Initiate the kinase reaction by adding 5 µL of ATP solution to each well.

Incubate the plate at 30°C for 1 hour.

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase

Assay Kit according to the manufacturer's instructions.

Plot the percentage of kinase activity against the logarithm of the Segigratinib concentration

and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Workflow for an In Vitro Kinase Inhibition Assay.

Cellular Proliferation Assay (Example Protocol)
This protocol describes a method to assess the effect of Segigratinib on the proliferation of

cancer cell lines with known FGFR alterations.

Materials:

Cancer cell line with FGFR amplification or fusion (e.g., SNU-16, KATO-III).

Cell culture medium and supplements.
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Segigratinib stock solution (in DMSO).

CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar.

96-well clear-bottom white assay plates.

Procedure:

Seed cells in a 96-well plate at an appropriate density and allow them to attach overnight.

Treat the cells with serial dilutions of Segigratinib or DMSO (vehicle control) for 72 hours.

Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's

instructions.

Plot the percentage of cell viability against the logarithm of the Segigratinib concentration

and fit the data to a dose-response curve to determine the GI₅₀ (concentration for 50%

growth inhibition).

Clinical Development
Preclinical studies have demonstrated the anti-tumor efficacy of Segigratinib in various cancer

models. As of late 2025, Segigratinib is being investigated in clinical trials for the treatment of

solid tumors, including cholangiocarcinoma with FGFR2 fusions or rearrangements. These

trials aim to evaluate the safety, tolerability, pharmacokinetics, and efficacy of Segigratinib in

human subjects.

Conclusion
Segigratinib is a promising dual inhibitor of FGFR and CSF1R with the potential to offer a new

therapeutic option for patients with specific genetic alterations in their tumors and to modulate

the tumor microenvironment. Its development highlights the importance of targeted therapies in

oncology. Further research and clinical trials are necessary to fully elucidate its therapeutic

potential and safety profile.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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